4-(1H-1,2,4-triazol-1-yl)but-2-enoic acid hydrochloride
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Overview
Description
4-(1H-1,2,4-triazol-1-yl)but-2-enoic acid hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,4-triazol-1-yl)but-2-enoic acid hydrochloride typically involves the reaction of a suitable precursor with 1H-1,2,4-triazole. One common method is the reaction of 4-chlorobutyric acid with 1H-1,2,4-triazole in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is then purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography and crystallization to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,4-triazol-1-yl)but-2-enoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of triazole derivatives .
Scientific Research Applications
4-(1H-1,2,4-triazol-1-yl)but-2-enoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that triazole derivatives can act as enzyme inhibitors, making them potential candidates for drug development.
Mechanism of Action
The mechanism of action of 4-(1H-1,2,4-triazol-1-yl)but-2-enoic acid hydrochloride involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The triazole ring plays a crucial role in the binding process, as it can form hydrogen bonds and other interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-1,2,4-triazol-1-yl)butanoic acid hydrochloride
- 3-(1H-1,2,4-triazol-1-yl)propanoic acid
- 1-(1H-1,2,4-triazol-1-yl)ethanone
Uniqueness
4-(1H-1,2,4-triazol-1-yl)but-2-enoic acid hydrochloride is unique due to its specific structure, which includes a double bond in the but-2-enoic acid moiety. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other triazole derivatives .
Biological Activity
4-(1H-1,2,4-triazol-1-yl)but-2-enoic acid hydrochloride is a compound featuring a triazole ring, which is known for its significant biological activities, particularly in the pharmaceutical domain. Its molecular formula is C6H8ClN3O2, and it has a molecular weight of 189.6 g/mol. This compound has garnered attention due to its potential antifungal, anticancer, and anti-inflammatory properties.
Antifungal Activity
One of the primary biological activities of this compound is its antifungal effect. Compounds containing the triazole moiety are known to inhibit fungal cytochrome P450 enzymes, which are essential for ergosterol synthesis in fungal cell membranes. This mechanism makes them effective against various fungal pathogens, including Candida species and Aspergillus species .
The triazole ring interacts with cytochrome P450 enzymes, disrupting the synthesis of ergosterol, a critical component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately results in cell death.
Anticancer Properties
Recent studies have indicated that this compound may also exhibit anticancer properties. For instance, derivatives of this compound have shown promising results against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). Some derivatives displayed IC50 values ranging from 15.6 to 23.9 µM, indicating potent inhibitory activity compared to standard chemotherapeutics like doxorubicin .
Case Studies
A study evaluating a series of triazole derivatives found that certain compounds not only inhibited cancer cell proliferation but also induced apoptosis in MCF-7 cells. The most effective compounds demonstrated improved selectivity for cancer cells over normal cells .
Comparative Analysis of Related Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Structure Features | Unique Properties |
---|---|---|
4-(1H-1,2,4-triazol-3-yl)butanoic acid | Contains a triazole ring | Exhibits antibacterial properties |
5-(1H-1,2,4-triazol-3-yloxy)pentanoic acid | Ether linkage on triazole | Potential use as an antidiabetic agent |
3-(1H-imidazol-1-yloxy)butanoic acid | Imidazole instead of triazole | Known for anti-inflammatory effects |
The uniqueness of this compound lies in its specific antifungal activity and the potential for diverse chemical modifications that could enhance its biological efficacy .
Properties
Molecular Formula |
C6H8ClN3O2 |
---|---|
Molecular Weight |
189.60 g/mol |
IUPAC Name |
4-(1,2,4-triazol-1-yl)but-2-enoic acid;hydrochloride |
InChI |
InChI=1S/C6H7N3O2.ClH/c10-6(11)2-1-3-9-5-7-4-8-9;/h1-2,4-5H,3H2,(H,10,11);1H |
InChI Key |
KCPQSDOBPGOJGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C=N1)CC=CC(=O)O.Cl |
Origin of Product |
United States |
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